molecular formula C19H30N2O3 B13761259 2-(1-piperidyl)ethyl N-(4-pentoxyphenyl)carbamate CAS No. 55792-17-1

2-(1-piperidyl)ethyl N-(4-pentoxyphenyl)carbamate

Cat. No.: B13761259
CAS No.: 55792-17-1
M. Wt: 334.5 g/mol
InChI Key: CXWPNVAYSXQCHF-UHFFFAOYSA-N
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Description

2-(1-piperidyl)ethyl N-(4-pentoxyphenyl)carbamate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-piperidyl)ethyl N-(4-pentoxyphenyl)carbamate typically involves the reaction of 2-(1-piperidyl)ethanol with 4-pentoxyphenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-piperidyl)ethyl N-(4-pentoxyphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the carbamate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives or carbamates.

Scientific Research Applications

2-(1-piperidyl)ethyl N-(4-pentoxyphenyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-piperidyl)ethyl N-(4-pentoxyphenyl)carbamate involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved may vary depending on the specific biological context and the target of interest.

Comparison with Similar Compounds

2-(1-piperidyl)ethyl N-(4-pentoxyphenyl)carbamate can be compared with other piperidine derivatives such as:

    2-(1-piperidyl)ethyl N-(4-octoxyphenyl)carbamate: Similar in structure but with a longer alkoxy chain, which may affect its biological activity and solubility.

    N-(1-phenethyl-4-piperidinyl)propionanilide (fentanyl): A well-known narcotic analgesic with a different functional group, leading to distinct pharmacological properties.

    4-[2-(1-piperidyl)carbonylmethoxylphenthio]-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine: A compound with potent antitumor activity, showcasing the diverse applications of piperidine derivatives.

The uniqueness of this compound lies in its specific structural features and the potential for diverse biological activities, making it a valuable compound for further research and development.

Properties

CAS No.

55792-17-1

Molecular Formula

C19H30N2O3

Molecular Weight

334.5 g/mol

IUPAC Name

2-piperidin-1-ylethyl N-(4-pentoxyphenyl)carbamate

InChI

InChI=1S/C19H30N2O3/c1-2-3-7-15-23-18-10-8-17(9-11-18)20-19(22)24-16-14-21-12-5-4-6-13-21/h8-11H,2-7,12-16H2,1H3,(H,20,22)

InChI Key

CXWPNVAYSXQCHF-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)OCCN2CCCCC2

Origin of Product

United States

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